Inhibition of Ethanol-Induced GlyR Potentiation
In whole-cell patch-clamp recordings from cultured spinal neurons, intracellular dialysis of 200 μM RQHc7 (RFRRKRR) reduced ethanol-induced (100 mM) potentiation of the glycine-evoked current from 47 ± 2% to 16 ± 4%, representing a 66% attenuation of the ethanol effect [1]. Under identical conditions, the control peptide RQHN—a fragment of the GlyR intracellular loop lacking the basic amino acid cluster—failed to inhibit ethanol potentiation; the ethanol-induced increase in the decay time constant remained at a magnitude similar to the no-peptide control [2]. The scrambled 17-mer peptide RQHsc (REKHRLKHRFKHRLRQR) likewise produced no significant inhibition of ethanol potentiation (51 ± 10% with ethanol alone vs. unchanged with RQHsc) [3].
| Evidence Dimension | Ethanol-induced GlyR current potentiation (% increase over control) |
|---|---|
| Target Compound Data | 16 ± 4% (RQHc7 200 μM intracellular + 100 mM ethanol) |
| Comparator Or Baseline | No peptide: 47 ± 2%; RQHN (basic cluster-deleted fragment): ethanol-induced increase indistinguishable from no-peptide control; RQHsc (scrambled 17-mer): 51 ± 10% (no significant change from ethanol alone, which was 51 ± 10% vs. 10 ± 3% with RQH) |
| Quantified Difference | RQHc7 vs. no peptide: ~31 percentage-point reduction (~66% inhibition of the ethanol potentiation). RQHN: no detectable inhibition. RQHsc: no detectable inhibition. |
| Conditions | Cultured mouse spinal neurons; whole-cell patch clamp; 100 mM ethanol co-applied with 15 μM glycine; RQHc7 or RQHN (200 μM each) delivered intracellularly via recording pipette for 10 min; decay time constant (τ) of glycinergic mIPSCs measured. n = 4–5 cells per condition. p < 0.05. |
Why This Matters
This is the only peptide of its size class for which quantitative, head-to-head electrophysiology data demonstrate specific inhibition of ethanol-induced GlyR potentiation, with inert scrambled and truncated controls confirming sequence-dependent activity—critical for researchers requiring a validated pharmacological tool to dissect Gβγ-dependent ethanol effects.
- [1] San Martin L, Cerda F, Jimenez V, Fuentealba J, Muñoz B, Aguayo LG, Guzman L. Inhibition of the ethanol-induced potentiation of α1 glycine receptor by a small peptide that interferes with Gβγ binding. J Biol Chem. 2012;287(48):40713-40721. Abstract reports ethanol potentiation reduction from 47±2% to 16±4%. PMID: 23035114. View Source
- [2] Figure 7, PMC3504784. RQHC7 (200 μM) inhibits ethanol enhancement of glycinergic mIPSC decay time constant; RQHN shows no inhibition. https://pmc.ncbi.nlm.nih.gov/articles/PMC3504784/figure/F7/ View Source
- [3] Guzman L, Moraga-Cid G, Avila A, et al. Blockade of ethanol-induced potentiation of glycine receptors by a peptide that interferes with Gβγ binding. J Pharmacol Exp Ther. 2009;331(3):933-939. Abstract: ethanol potentiation 51±10% vs. 10±3% with RQH; scrambled peptide RQHsc did not alter potentiation. doi:10.1124/jpet.109.160440. PMID: 19773530. View Source
